molecular formula C8H12O2 B3052113 Ethyl 4-methylpent-2-ynoate CAS No. 38491-47-3

Ethyl 4-methylpent-2-ynoate

Cat. No. B3052113
Key on ui cas rn: 38491-47-3
M. Wt: 140.18 g/mol
InChI Key: VYXQGOIIOVRLKW-UHFFFAOYSA-N
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Patent
US08153624B2

Procedure details

To a solution of 3-methylbut-1-yne (6.32 g), cooled in a dry-ice/acetone bath, in tetrahydrofuran (200 mL) is added 1.6 M N-butyl lithium solution (63.8 mL). After 1 h, ethyl chloroformate (9.33 mL) is added and the reaction mixture is stirred for an additional 1.5 h. The reaction mixture is allowed to warm to room temperature and is quenched with saturated ammonium chloride solution. The reaction is extracted two times with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give the title compound (11.5 g). 1H NMR (400 MHz, CDCl3) δ 3.75 (s, 3H), 2.8-2.65 (m, 1H), 1.25-1.23 (d, 6H).
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
N-butyl lithium
Quantity
63.8 mL
Type
reactant
Reaction Step Two
Quantity
9.33 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:5])[C:3]#[CH:4].Cl[C:7]([O:9][CH2:10][CH3:11])=[O:8]>O1CCCC1>[CH2:10]([O:9][C:7](=[O:8])[C:4]#[C:3][CH:2]([CH3:5])[CH3:1])[CH3:11]

Inputs

Step One
Name
Quantity
6.32 g
Type
reactant
Smiles
CC(C#C)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
N-butyl lithium
Quantity
63.8 mL
Type
reactant
Smiles
Step Three
Name
Quantity
9.33 mL
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for an additional 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is quenched with saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The reaction is extracted two times with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C#CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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